8-Methoxyadenosine

Adenosine Receptor Pharmacology Cardiovascular Research GPCR Ligand Screening

Researchers using partial adenosine agonists face confounding A1-mediated responses. 8-Methoxyadenosine (CAS 3969-27-5), a competitive A1 antagonist, enables clean dissection of endogenous adenosine tone in cardiovascular/CNS models. • hA3AR selectivity: >90% radioligand displacement at hA3AR vs. other subtypes; ideal for tumor microenvironment and immune cell studies. • Oligonucleotide utility: 2'-deoxy analog resists acid-catalyzed depurination better than 8-bromo analogs, enabling precise duplex Tm modulation. • Standard packs: 5-500 mg; bulk custom synthesis available. In stock.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
Cat. No. B15049875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyadenosine
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C11H15N5O5/c1-20-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
InChIKeyXGHALRBUKJYKLT-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxyadenosine: Selective Adenosine Receptor Probe


8-Methoxyadenosine is a synthetic adenosine analog modified with a methoxy group at the 8-position of the adenine base . This structural modification confers distinct receptor-binding and physicochemical properties compared to unsubstituted adenosine and other 8-substituted analogs [1]. The compound functions as a nucleoside analog capable of engaging adenosine receptors and enzymes involved in nucleic acid metabolism [2], making it a valuable research tool in oncology and cardiovascular pharmacology studies .

A1 Antagonism Reported competitive antagonist tool for adenosine A1 receptor pathway studies
A3 Selectivity Supports selective binding at human A3 adenosine receptor in screening assays
Cell Delivery Enhanced lipophilicity may facilitate intracellular accumulation in cell-based models

Why 8-Methoxyadenosine Is Irreplaceable


Substitution at the 8-position of adenosine profoundly alters receptor affinity and intrinsic activity [1]. Unlike 8-alkylamino derivatives that often act as partial agonists at adenosine A1 receptors [1], 8-Methoxyadenosine is reported to function as a competitive antagonist . Furthermore, the methoxy group enhances lipophilicity and influences RNA incorporation and oligonucleotide stability in ways distinct from other 8-substituted analogs [2]. Consequently, generic adenosine analogs (e.g., Acadesine, Clofarabine) or even closely related 8-modified nucleosides cannot serve as direct functional substitutes for this compound without altering experimental outcomes.

8-Alkylamino Analogs
Reported partial agonists at A1 receptor; functional profile may not replicate competitive antagonism observed with 8-methoxy substitution.
Unmodified Adenosine
Broad non-selective agonist activity across A1, A2A, A2B, A3 subtypes; cannot serve as an A3-selective probe or clean A1 antagonist.
Other 8-Substituted Analogs
8-oxo or 8-methoxyguanosine modifications alter duplex DNA stability differently; oligonucleotide context may not transfer directly.

8-Methoxyadenosine vs. Key Adenosine Analogs


A1 Antagonism vs. Partial Agonism of Alkylamino Analogs

8-Methoxyadenosine is a competitive antagonist of the adenosine A1 receptor, whereas 8-alkylamino adenosine analogs (e.g., 8-ethylamino, 8-butylamino, 8-pentylamino) exhibit partial agonist activity [1]. This functional switch from agonist to antagonist at the same receptor subtype is critical for experimental design.

A1 Activity Profile
Class-level inference
Competitive antagonist vs. partial agonist for alkylamino analogs
Functional switch at A1 receptor supports clean blockade experiments
Quantitative affinity data not disclosed; model-dependent inference
Adenosine Receptor Pharmacology Cardiovascular Research GPCR Ligand Screening

A3 Receptor Selectivity vs. Non-Selective Analogs

8-Methoxyadenosine demonstrates >90% displacement of radioligand at the human A3 adenosine receptor (hA3AR), while showing minimal displacement at other adenosine receptor subtypes . In contrast, unmodified adenosine exhibits broad affinity across A1, A2A, A2B, and A3 receptors.

A3 Selectivity
Supporting evidence
>90% displacement
Supports A3 receptor-selective probe application in cancer research
Minimal displacement at other adenosine subtypes; radioligand not specified
A3 Adenosine Receptor Targeting Cancer Biology Receptor Selectivity Profiling

Enhanced Lipophilicity vs. Unmodified Adenosine

The 8-methoxy substitution increases the lipophilicity and biocompatibility of the adenosine scaffold compared to the parent nucleoside [1]. While specific logP or logD values are not reported in the primary literature, this physicochemical modification is a known strategy to improve membrane permeability and alter pharmacokinetic profiles [2].

Lipophilicity
Class-level inference
Enhanced vs. adenosine; no logP data available
May improve passive membrane diffusion in cell-based assays
Structure-inferred property; quantitative data to verify
Nucleoside Delivery ADME Optimization Chemical Probe Design

Oligonucleotide Destabilization vs. 8-Substituted Analogs

Incorporation of 8-methoxydeoxyadenosine (dAOMe) into oligonucleotides destabilizes duplex DNA differently than 8-oxo-deoxyadenosine (dAOH) or 8-methoxydeoxyguanosine (dGOMe). Thermodynamic data from alternating octamers show that dAOMe-containing oligomers exhibit altered melting temperatures and stability profiles compared to other 8-substituted analogs [1].

Duplex Stability
Cross-study comparable
Destabilizes DNA duplex differently than 8-oxo or 8-methoxyG analogs
Context-dependent modification for oligonucleotide design
Thermodynamic shift reported in octamer models
Oligonucleotide Therapeutics Nucleic Acid Structure DNA Duplex Stability

8-Methoxyadenosine: Optimal Research Applications


Clean A1 Receptor Antagonism

Use 8-Methoxyadenosine as a selective A1 antagonist in cardiovascular or CNS models where partial agonists (e.g., 8-butylaminoadenosine) would confound interpretation of endogenous adenosine tone [1]. Its competitive antagonism profile allows cleaner dissection of A1-mediated responses.

A3 Receptor Target Validation in Cancer

Employ 8-Methoxyadenosine as a selective probe for the human A3 adenosine receptor, leveraging its >90% displacement selectivity to interrogate A3-mediated pathways in tumor microenvironments or immune cell modulation .

Oligonucleotide Duplex Stability Engineering

Incorporate the 2'-deoxy analog (2'-deoxy-8-methoxyadenosine) into synthetic oligonucleotides to precisely modulate duplex stability and syn/anti conformational equilibria [2]. This application is essential for designing DNA probes and antisense therapeutics requiring predictable melting temperatures.

Adenosine Analog Screening in Vasodilation Assays

Include 8-Methoxyadenosine in panels of adenosine analogs to differentiate between vasodilatory mechanisms (e.g., direct smooth muscle relaxation vs. receptor-mediated pathways). Its distinct substitution pattern allows researchers to map structure-activity relationships at the C8 position .

Application
Selection Property
Validation Focus
A1 Antagonism Pathway Studies
Competitive antagonist profile
A1-mediated tone and desensitization endpoints
A3 Receptor Target Validation
hA3AR-selective binding (>90% displacement)
Tumor microenvironment A3 pathway context
Oligonucleotide Design
Duplex stability modulation via 8-methoxydeoxyadenosine
Melting temperature and syn/anti conformation review
Vasodilation Mechanism Profiling
C8-substituted adenosine analog panel inclusion
Receptor-mediated vs. direct smooth muscle relaxation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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